molecular formula C17H18N2OS B10978387 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide

Cat. No.: B10978387
M. Wt: 298.4 g/mol
InChI Key: UXMHTKFSLHWTPM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide: is an organic compound that belongs to the class of amides It features a thiophene ring substituted with cyano and methyl groups, linked to a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano and methyl groups at the 3 and 4,5 positions, respectively.

    Amide Formation: The substituted thiophene is then reacted with 2-phenylbutanoyl chloride in the presence of a base (such as triethylamine) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a lead compound in drug discovery.

Medicine

Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The cyano and amide functionalities are often found in bioactive molecules, suggesting that this compound could be a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group might participate in hydrogen bonding or dipole interactions, while the thiophene ring could engage in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide has a unique butanamide moiety, which may confer different physical and chemical properties. This structural variation can lead to distinct biological activities and applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C17H18N2OS/c1-4-14(13-8-6-5-7-9-13)16(20)19-17-15(10-18)11(2)12(3)21-17/h5-9,14H,4H2,1-3H3,(H,19,20)

InChI Key

UXMHTKFSLHWTPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N

Origin of Product

United States

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